molecular formula C28H22ClFN4O4 B12802129 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide

Cat. No.: B12802129
M. Wt: 532.9 g/mol
InChI Key: MEDRMIRHDIDZRH-UHFFFAOYSA-N
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Description

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves multiple steps. One common route includes the reaction of 2-formylfuran-5-boronic acid with N-(3-chloro-4-(3-fluorobenzyloxy)phenyl)-6-iodoquinazolin-4-amine . The reaction is typically carried out under inert gas conditions (e.g., nitrogen or argon) at low temperatures (2-8°C) to prevent degradation of the reactants .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride .

Major Products

The major products formed from these reactions include various quinazoline and amine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-methoxy-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets. It primarily targets EGFR and HER2, inhibiting their activity and thereby preventing the proliferation of cancer cells . The compound binds to the ATP-binding site of these receptors, blocking their kinase activity and downstream signaling pathways .

Properties

Molecular Formula

C28H22ClFN4O4

Molecular Weight

532.9 g/mol

IUPAC Name

5-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]-N-methoxy-N-methylfuran-2-carboxamide

InChI

InChI=1S/C28H22ClFN4O4/c1-34(36-2)28(35)26-11-10-24(38-26)18-6-8-23-21(13-18)27(32-16-31-23)33-20-7-9-25(22(29)14-20)37-15-17-4-3-5-19(30)12-17/h3-14,16H,15H2,1-2H3,(H,31,32,33)

InChI Key

MEDRMIRHDIDZRH-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl)OC

Origin of Product

United States

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